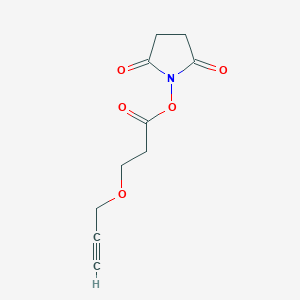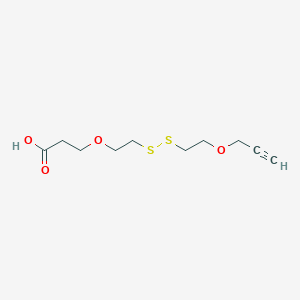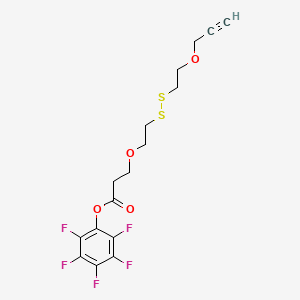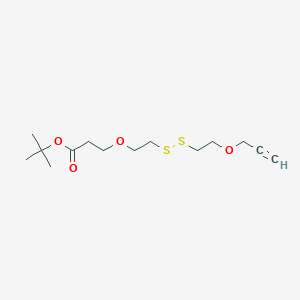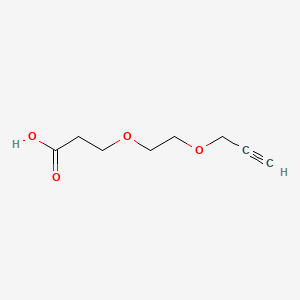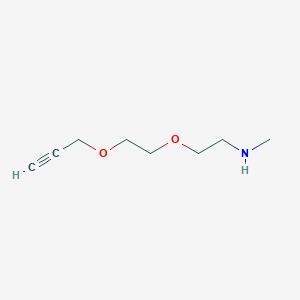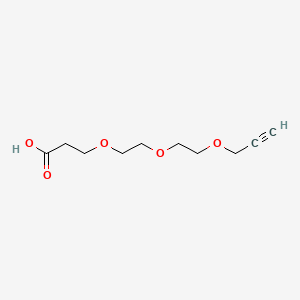![molecular formula C19H15F3O5 B610294 2-[3-氧代-1-苯基-3-[4-(三氟甲基)苯基]丙基]-丙二酸 CAS No. 1221962-86-2](/img/structure/B610294.png)
2-[3-氧代-1-苯基-3-[4-(三氟甲基)苯基]丙基]-丙二酸
描述
This compound belongs to the class of organic compounds known as benzanilides . It has a molecular weight of 232.16 and a molecular formula of C10H7F3O3 .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point and boiling point could not be found in the search results.科学研究应用
区域选择性反应
- 溶剂对反应的影响:6-(三氟甲基)共轭酸及其衍生物与苯肼的区域选择性反应证明了溶剂对反应途径的强烈影响,突出了三氟甲基化合物在化学合成中的多功能性 (Usachev 等人,2009).
合成应用
- 新型聚酰亚胺合成:合成了一种新型氟代芳香二胺单体,从而产生了新的含氟聚酰亚胺。这些聚酰亚胺以其在各种溶剂中的溶解性和优异的热学和机械性能而著称 (Yin 等人,2005).
- 二酮的合成:三氟乙酸酐中 3-(4-R-苯基)丙酸的自酰化,在三氟甲磺酸的催化下,提供了一种简单有效的 1,3-二酮合成方法,证明了该化合物在有机合成中的效用 (Kim 等人,2014).
有机化学和催化
- 烯烃反应研究:使用密度泛函理论方法对溶液中的烯烃反应进行的理论研究揭示了吉布斯自由能、活化焓和熵的见解,提供了对涉及丙二酸衍生物的反应的更好理解 (Zhao 等人,2015).
- 超分子树枝状聚合物:3-(4-羟基苯基)丙酸和相关化合物的甲酯在收敛迭代策略中的合成导致了三代三个 3-苯基丙基枝状树的库。这些枝状树自组装成超分子树枝状聚合物,突出了三氟甲基化合物在先进材料合成中的作用 (Percec 等人,2006).
晶体学和材料科学
- 金属有机框架:使用丙二酸和草酸的基于 Gd 的金属有机框架显示出有趣的温度和蒸汽诱导的可逆单晶到单晶转变。GdIII-有机骨架中的这些转变表现出显着的磁热效应,证明了在材料科学中的潜在应用 (Liu 等人,2016).
安全和危害
The compound is associated with some safety hazards. It has been classified with the GHS07 pictogram and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPLHGJBUWCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the pS210 phosphorylation site?
A1: Phosphorylation at the serine residue S210 (pS210) plays a crucial role in regulating protein-protein interactions (PPIs). This modification can either enhance or inhibit interactions, impacting downstream signaling pathways. []
Q2: Can you give an example of a protein where pS210 is important for its function?
A2: One example is the protein Rnd3. Phosphorylation at S210 (pS210), alongside phosphorylation at S240 (pS240), enhances Rnd3's interaction with the 14-3-3ζ protein. This interaction is further modulated by farnesylation at the C241 residue (fC241). []
Q3: How does pS210 on Rnd3 influence its binding to 14-3-3ζ compared to farnesylation?
A3: Both pS210 and fC241 on Rnd3 enhance its binding to 14-3-3ζ, but through distinct mechanisms. pS210, along with pS240, mediates a multivalent interaction with 14-3-3ζ through an additive mechanism. Conversely, fC241 and pS240 interact via an induced fit mechanism, showcasing the complex interplay between different post-translational modifications. []
Q4: Are there other proteins besides Rnd3 where the role of pS210 has been investigated?
A4: Yes, pS210 is also a key phosphorylation site on the Cytoplasmic Polyadenylation Element Binding protein (CPEB1). This site is crucial for the interaction between CPEB1 and the peptidyl-prolyl-isomerase Pin1. []
Q5: What is the functional consequence of the interaction between Pin1 and CPEB1 mediated by pS210?
A5: The interaction between Pin1 and CPEB1, specifically involving the Pin1 WW domain and the phosphorylated S210 on CPEB1, is proposed to be essential for regulating CPEB1 degradation. [, ] This highlights the role of pS210 in controlling protein stability and turnover.
Q6: Can you elaborate on the experimental techniques used to study the interactions involving pS210?
A6: Researchers utilize various techniques to investigate pS210-mediated interactions. These include:
- Quantitative thermodynamic measurements: To determine the binding affinities and thermodynamic parameters of interactions. []
- Kinetic studies: To analyze the association and dissociation rates of protein complexes. []
- Molecular simulations: To visualize the binding interfaces and understand the molecular mechanisms of interactions. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure of protein complexes and map the interaction interfaces at atomic resolution. []
- Other biophysical methods: Such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy, provide complementary information on binding affinities, kinetics, and conformational changes. []
Q7: Are there any potential therapeutic implications of targeting pS210-mediated interactions?
A7: While research is still ongoing, understanding the intricate mechanisms of how pS210 influences protein-protein interactions could offer potential therapeutic avenues. For instance, disrupting the interaction between Pin1 and CPEB1, which is dependent on pS210, might provide a novel approach to modulate CPEB1 levels and downstream signaling pathways. [, ] This could have implications for various diseases where CPEB1 dysregulation is implicated.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








